2-Amino-5-methylbenzonitrile

Physicochemical Property Process Chemistry Crystallization

2-Amino-5-methylbenzonitrile (CAS 5925-93-9) is a strategic bifunctional building block featuring an ortho-amino/nitrile substitution pattern on a methyl-substituted benzene ring. Unlike 5-chloro, 5-fluoro, or 5-methoxy analogs, its molecular weight (132.16 g/mol) occupies fragment space, and its XLogP3 of 1.6 is ideal for CNS-targeted fragment-based drug discovery. Demonstrates measurable 5-HT₂A receptor antagonism (IC₅₀=30 nM). Patented as a key intermediate for Mucopolysaccharidosis I combination therapies and dual A₂A/A₂B adenosine receptor antagonist programs. The 99%-yield synthetic route from the nitro precursor ensures cost-effective, scalable supply for medicinal chemistry, agrochemical R&D, and nitrogen-heterocycle library synthesis.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 5925-93-9
Cat. No. B1267719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-methylbenzonitrile
CAS5925-93-9
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N)C#N
InChIInChI=1S/C8H8N2/c1-6-2-3-8(10)7(4-6)5-9/h2-4H,10H2,1H3
InChIKeyOZLMBXPYRDASTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-methylbenzonitrile (CAS 5925-93-9): A Versatile Ortho-Amino Benzonitrile Scaffold for Pharmaceutical and Agrochemical Intermediates


2-Amino-5-methylbenzonitrile (CAS 5925-93-9), also known as 6-amino-m-tolunitrile, is a bifunctional aromatic building block characterized by the presence of an ortho-amino group and a nitrile moiety on a methyl-substituted benzene ring. With a molecular weight of 132.16 g/mol and a computed XLogP3 of 1.6, this compound presents a unique combination of physicochemical properties that position it as a valuable intermediate in the synthesis of heterocyclic frameworks [1]. Its solid-state properties, including a melting point range of 59–63 °C and a density of 1.1 g/cm³, make it a readily manageable solid in laboratory and pilot-scale operations . The compound's primary utility lies in its capacity to serve as a precursor to benzimidazoles, quinazolines, and other nitrogen-containing heterocycles that are core structures in pharmaceutical and agrochemical active ingredients [2].

Why 2-Amino-5-methylbenzonitrile Cannot Be Simply Replaced by Other 5-Substituted 2-Aminobenzonitriles


Within the 2-amino-5-substituted benzonitrile family, seemingly minor variations at the 5-position—such as replacing the methyl group with a chloro, fluoro, or methoxy substituent—result in profound changes to physicochemical properties, synthetic utility, and biological activity profiles. These differences are not merely academic; they directly impact critical process parameters including purification efficiency, reaction yield, and target selectivity. The quantitative evidence presented in the following sections demonstrates that 2-amino-5-methylbenzonitrile occupies a distinct performance niche relative to its closest analogs, making it an irreplaceable candidate in specific synthetic routes and screening cascades. A procurement decision based solely on cost or superficial similarity therefore carries a quantifiable risk of suboptimal outcomes in both research and industrial contexts.

Quantitative Differentiation of 2-Amino-5-methylbenzonitrile Against Closest Analogs: A Data-Driven Evidence Guide for Scientific Selection


Melting Point: A Key Processability Differentiator for Purification and Formulation

The melting point of 2-amino-5-methylbenzonitrile (59–63 °C) is substantially lower than its 5-chloro and 5-fluoro analogs (96–99 °C and 92–96 °C, respectively) but higher than its 5-methoxy analog (46–47 °C) [1]. This intermediate melting point offers a distinct advantage for purification via recrystallization or for processing in melt-based formulations, avoiding the high energy costs associated with the halogenated analogs and the ambient storage instability of the low-melting methoxy derivative.

Physicochemical Property Process Chemistry Crystallization

Molecular Weight: A Critical Factor in Fragment-Based Drug Discovery Library Design

With a molecular weight of 132.16 g/mol, 2-amino-5-methylbenzonitrile aligns with the 'Rule of Three' criteria for fragment libraries, whereas its 5-chloro (152.58 g/mol) and 5-methoxy (148.16 g/mol) analogs exceed the typical 150 Da threshold for optimal fragment starting points [1]. The 5-fluoro analog (136.13 g/mol) remains within fragment space but introduces a strong electronegative substituent that alters electronic properties and potential binding interactions in a manner distinct from the methyl group .

Fragment-Based Drug Discovery Physicochemical Property Lead Optimization

5-HT2A Receptor Antagonism: Moderate Potency Offering a Distinct Pharmacological Profile

In a FLIPR calcium flux assay using human 5-HT2A receptor, 2-amino-5-methylbenzonitrile demonstrated an IC50 of 30 nM [1]. This value represents a moderate potency compared to the high-affinity antagonist ketanserin, which exhibits IC50 values ranging from 0.2 nM to 14 nM depending on assay conditions [2][3]. This intermediate level of antagonism may be therapeutically advantageous in contexts where complete receptor blockade is undesirable, such as in the treatment of neurological disorders where a balanced modulation of serotonergic tone is required.

GPCR Serotonin Receptor Neuroscience

Synthetic Efficiency: A High-Yield Reduction Protocol Demonstrating Process Scalability

The synthesis of 2-amino-5-methylbenzonitrile from 5-methyl-2-nitrobenzonitrile via tin(II) chloride reduction in HCl/ethanol proceeds with a reported yield of 99% . This yield is markedly higher than the 70–85% yields commonly reported for analogous nitro reductions using tin(II) chloride on similar substituted benzonitriles [1]. The near-quantitative conversion minimizes the need for extensive purification and enhances the overall process mass intensity.

Synthetic Methodology Process Chemistry Nitro Reduction

Optimal Use Cases for 2-Amino-5-methylbenzonitrile Based on Quantified Differentiation


Fragment-Based Drug Discovery (FBDD) Library Inclusion

2-Amino-5-methylbenzonitrile's molecular weight of 132.16 g/mol positions it firmly within fragment space, unlike its heavier chloro and methoxy analogs [1]. Its moderate lipophilicity (XLogP3 = 1.6) and single hydrogen bond donor/acceptor profile make it an ideal starting point for fragment growing and linking strategies aimed at CNS targets, including the 5-HT2A receptor where it has demonstrated measurable antagonistic activity (IC50 = 30 nM) [2].

Synthesis of Mucopolysaccharidosis I Combination Therapeutics

Patents explicitly cite 2-amino-5-methylbenzonitrile as a key intermediate for combination therapies targeting Mucopolysaccharidosis I [1]. The compound's unique substitution pattern and the high-yielding synthetic route (99% yield from the nitro precursor) ensure a reliable and cost-effective supply of this critical building block for pharmaceutical development [2].

Preparation of Triazole-Pyrimidine Based Adenosine Receptor Antagonists

Research has demonstrated that 2-amino-5-methylbenzonitrile serves as a foundational scaffold for constructing triazole-pyrimidine-methylbenzonitrile derivatives that act as dual A₂A/A₂B adenosine receptor antagonists [1]. The ortho-amino group provides a site for annulation, while the nitrile group offers a handle for further elaboration, enabling the rapid generation of focused libraries for immunoncology applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-5-methylbenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.